molecular formula C11H15NOS B1587107 3-(4-Methoxyphenyl)thiomorpholine CAS No. 887344-27-6

3-(4-Methoxyphenyl)thiomorpholine

Cat. No. B1587107
M. Wt: 209.31 g/mol
InChI Key: UZOTYVRGKFWQDG-UHFFFAOYSA-N
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Description

“3-(4-Methoxyphenyl)thiomorpholine” is a chemical compound with the molecular formula C11H15NOS . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .


Molecular Structure Analysis

The molecular structure of “3-(4-Methoxyphenyl)thiomorpholine” includes a thiomorpholine ring attached to a methoxyphenyl group . The molecular weight of this compound is approximately 209.308 Da .

Scientific Research Applications

Antimicrobial Activity

Research on thiomorpholine derivatives, including compounds structurally related to 3-(4-Methoxyphenyl)thiomorpholine, has shown promising antimicrobial properties. For instance, the synthesis and antimicrobial activity of thiomorpholine derivatives have been explored, indicating potential applications in developing new antimicrobial agents. These compounds have been tested for their effectiveness against various microbial strains, demonstrating significant inhibitory activity (D. Kardile & N. Kalyane, 2010) Synthesis and Antimicrobial Activity of Thiomorpholine Derivatives.

Antitumor Agents

Another significant application area is in the development of antitumor agents. For example, research into the design, synthesis, and preclinical evaluation of new disubstituted-quinolin-4-one derivatives, which share a common phenyl moiety with 3-(4-Methoxyphenyl)thiomorpholine, has led to the identification of potent analogues with significant inhibitory activity against tumor cell lines. Such studies pave the way for the development of new drug candidates for cancer therapy (Li-Chen Chou et al., 2010) Design, Synthesis, and Evaluation of Antitumor Agents.

Corrosion Inhibition

The corrosion inhibition performance of novel quinoline derivatives, including those structurally related to 3-(4-Methoxyphenyl)thiomorpholine, has been computationally studied. These derivatives exhibit promising properties as corrosion inhibitors for iron, suggesting applications in protecting metal surfaces and infrastructure (Şaban Erdoğan et al., 2017) A Study on Corrosion Inhibition Performances.

Medicinal Chemistry Building Blocks

Furthermore, thiomorpholine compounds, including those with bridged bicyclic structures, serve as essential building blocks in medicinal chemistry. Their synthesis and characterization have been detailed, highlighting their potential utility in drug discovery and development processes (Daniel P. Walker & D. J. Rogier, 2013) Preparation of Bridged Bicyclic Thiomorpholines.

Nano-Dispersion and Antibacterial Activity

The synthesis and characterization of thiomorpholine-based nickel complexes, including their dispersion in silica nanomaterials and antibacterial activity evaluation, indicate innovative applications in material science and biotechnology. These complexes have shown potential in creating materials with embedded antibacterial properties, useful in various industrial and medical applications (E. Podda et al., 2021) Morpholine- and Thiomorpholine-Based Nickel Complexes.

Safety And Hazards

The safety data sheet for “3-(4-Methoxyphenyl)thiomorpholine” suggests that it may be harmful if swallowed . It’s always important to handle chemicals with care and use appropriate personal protective equipment.

properties

IUPAC Name

3-(4-methoxyphenyl)thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-13-10-4-2-9(3-5-10)11-8-14-7-6-12-11/h2-5,11-12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOTYVRGKFWQDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CSCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394965
Record name 3-(4-methoxyphenyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)thiomorpholine

CAS RN

887344-27-6
Record name 3-(4-methoxyphenyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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